![molecular formula C18H13BrN2O2 B3060444 (E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid CAS No. 372107-21-6](/img/structure/B3060444.png)
(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
Overview
Description
“(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also has a bromophenyl group, a phenyl group, and an acrylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromophenyl group, a phenyl group, and an acrylic acid group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the bromophenyl group, the phenyl group, and the acrylic acid group. The bromine atom is a good leaving group, and the acrylic acid group can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom and the acrylic acid group would likely make the compound relatively polar .Scientific Research Applications
Antihyperglycemic Activity
One study reports on the antihyperglycemic activity of novel pyrazole derivatives in diabetic rats. These compounds, related to the core structure of interest, were tested for their ability to lower blood glucose levels, indicating potential applications in diabetes management (Kattimani et al., 2019).
Antinociceptive Effects
Another study explores the antinociceptive effects of a pyrazolyl-thiazole derivative in mice, suggesting the compound's potential in pain management. This research underscores the compound's efficacy in reducing pain without affecting motor functions, hinting at the therapeutic possibilities for similar structures (Prokopp et al., 2006).
Xanthine Oxidoreductase Inhibition
Research on Y-700, a compound structurally related to the one of interest, demonstrates its potent inhibition of xanthine oxidoreductase, which is significant for managing conditions like hyperuricemia. This study provides insights into the compound's pharmacokinetics and efficacy, offering a basis for further exploration in related compounds (Fukunari et al., 2004).
Antioxidant and Enzyme Inhibition
A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showcases their antioxidant properties and inhibition of 15-lipoxygenase, an enzyme involved in inflammatory processes. This research highlights the potential therapeutic applications of these compounds in treating oxidative stress-related diseases (Ali et al., 2020).
Colon Cancer Prevention
Investigations into Y-700's effects on colon cancer development in mice reveal its potential as a preventive agent against colon tumorigenesis. This finding opens new avenues for using related compounds in cancer prevention strategies (Hashimoto et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-6-4-5-13(11-15)18-14(9-10-17(22)23)12-21(20-18)16-7-2-1-3-8-16/h1-12H,(H,22,23)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNQKHVGOCSWNA-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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